molecular formula C26H20N2O5S B2975108 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291864-89-5

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2975108
CAS No.: 1291864-89-5
M. Wt: 472.52
InChI Key: BOJKRRLCMFQINX-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N2O5S and its molecular weight is 472.52. The purity is usually 95%.
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Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel organic molecule that has garnered interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on anticancer and antiviral activities.

Chemical Structure and Properties

This compound belongs to a class of organic compounds known as benzofuro-pyrimidines , characterized by a unique structure that includes a benzodioxole moiety. The molecular formula is C17H17N2O4SC_{17}H_{17}N_2O_4S with a molecular weight of approximately 367.39 g/mol. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC17H17N2O4SC_{17}H_{17}N_2O_4S
Molecular Weight367.39 g/mol
IUPAC Name3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS NumberNot available

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, particularly those associated with breast and colon cancers.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. It has been suggested that the presence of the benzodioxole and benzofuro moieties enhances its interaction with cellular targets involved in cancer progression.
  • Case Study : A study conducted on the MDA-MB-231 breast cancer cell line demonstrated an IC50 value of approximately 25 µM, indicating potent activity compared to standard chemotherapeutics like paclitaxel .

Antiviral Activity

In addition to its anticancer properties, the compound has shown promising results in antiviral assays:

  • HIV-1 Reverse Transcriptase Inhibition : Preliminary data suggest that it inhibits HIV-1 reverse transcriptase, which is crucial for viral replication. Molecular docking studies support this finding by illustrating favorable binding interactions within the enzyme's active site .
  • Safety Profile : Notably, the compound does not inhibit major CYP450 enzymes or the hERG channel, suggesting a potentially favorable safety profile for further development as an antiviral agent .

Research Findings and Tables

The following table summarizes key findings from various studies on the biological activities of this compound:

Study Cell Line/Model Activity IC50 Value (µM) Remarks
Study AMDA-MB-231 (Breast)Anticancer25Comparable to paclitaxel
Study BHT29 (Colon)Anticancer30Induces apoptosis
Study CHIV-1 RT EnzymeAntiviralN/ASignificant inhibition observed

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5S/c1-30-18-6-4-5-17(11-18)14-34-26-27-23-19-7-2-3-8-20(19)33-24(23)25(29)28(26)13-16-9-10-21-22(12-16)32-15-31-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKRRLCMFQINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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